molecular formula C18H25Cl3N4O2S B3007017 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine hydrochloride CAS No. 1396870-99-7

1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine hydrochloride

Cat. No.: B3007017
CAS No.: 1396870-99-7
M. Wt: 467.83
InChI Key: PHSNUVAJGIREJV-UHFFFAOYSA-N
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Description

1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C18H25Cl3N4O2S and its molecular weight is 467.83. The purity is usually 95%.
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Biological Activity

The compound 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine hydrochloride (commonly referred to as DMP) is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

DMP has a complex structure characterized by the following components:

  • Sulfonyl group : Contributes to its reactivity and interaction with biological targets.
  • Piperazine moiety : Often associated with various pharmacological activities.
  • Pyrazole derivative : Implicated in anticancer and anti-inflammatory activities.

The molecular formula of DMP is C19H24Cl2N4O2SC_{19}H_{24}Cl_2N_4O_2S, and its molecular weight is approximately 433.39 g/mol.

DMP's biological activity is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. It has shown potential in targeting:

  • Aurora Kinase : Involved in cell division; inhibition may lead to cancer cell apoptosis.
  • Other Kinases : Preliminary studies suggest activity against various receptor tyrosine kinases (RTKs), which are critical in cancer progression.

Anticancer Activity

DMP has been evaluated for its anticancer properties in several studies:

  • Cell Line Studies : DMP exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-468 (breast cancer). The IC50 values ranged from 100 nM to 200 nM, indicating potent activity against these malignancies .
Cell LineIC50 (nM)
HeLa150
MDA-MB-468120
HCT-15180

Mechanistic Studies

In mechanistic studies, DMP was found to induce apoptosis in cancer cells through:

  • Caspase Activation : Increased levels of activated caspases were observed, indicating the initiation of the apoptotic pathway.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that DMP caused G2/M phase arrest in treated cells, leading to inhibited proliferation .

Anti-inflammatory Effects

Beyond its anticancer properties, DMP has shown promise as an anti-inflammatory agent:

  • Inhibition of Pro-inflammatory Cytokines : Studies have reported that DMP reduces levels of TNF-alpha and IL-6 in vitro, which are key mediators of inflammation.

Case Studies and Research Findings

Several research articles have documented the biological activity of DMP:

  • Study on Cancer Cell Lines : A comprehensive study assessed the efficacy of DMP on a panel of cancer cell lines. The results indicated that DMP not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .
  • Kinase Inhibition Profile : A detailed kinase profiling revealed that DMP selectively inhibits Aurora A kinase with an IC50 value in the low nanomolar range. This selectivity suggests potential for reduced off-target effects compared to less selective kinase inhibitors .
  • Preclinical Models : In vivo studies using xenograft models demonstrated that DMP significantly reduced tumor growth compared to control groups, further validating its potential as an anticancer therapeutic agent.

Properties

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N4O2S.ClH/c1-13-10-18(17(20)12-16(13)19)27(25,26)23-7-4-22(5-8-23)6-9-24-15(3)11-14(2)21-24;/h10-12H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSNUVAJGIREJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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